molecular formula C16H14O4 B13756803 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester CAS No. 24351-53-9

2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester

Cat. No.: B13756803
CAS No.: 24351-53-9
M. Wt: 270.28 g/mol
InChI Key: MNIPXCOBNIXVFL-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is a synthetic aromatic ester characterized by a benzoic acid backbone substituted with a benzo[1,3]dioxole (methylenedioxyphenyl) group at the 2-position and an ethyl ester moiety. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol (calculated based on structural analogs in ). The benzo[1,3]dioxole group contributes to its electron-rich aromatic system, influencing its reactivity and physical properties .

Properties

CAS No.

24351-53-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3

InChI Key

MNIPXCOBNIXVFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Esterification of 2-Benzodioxol-5-yl-benzoic Acid

One of the primary methods to prepare 2-Benzodioxol-5-yl-benzoic acid ethyl ester is via esterification of the corresponding 2-Benzodioxol-5-yl-benzoic acid. This involves reacting the acid with ethanol in the presence of acid catalysts or activating agents.

  • Procedure: The acid is treated with ethanol under acidic conditions (e.g., sulfuric acid or oxalyl chloride activation followed by ethanol addition) to form the ethyl ester.
  • Example: In one reported method, oxalyl chloride is added dropwise to methanol or ethanol at low temperature to generate the acid chloride intermediate, which is then reacted with ethanol to yield the ester.
  • Reaction conditions: Typically performed at low temperature (0°C to room temperature) to control reaction rate and minimize side reactions.
  • Purification: The crude ester is purified by column chromatography using ethyl acetate/hexane mixtures or recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

Another efficient synthetic route involves Suzuki coupling between a halogenated benzoic acid ester and 1,3-benzodioxole-5-boronic acid.

  • Key reactants:
    • Aryl bromide or iodide derivative of benzoic acid ethyl ester
    • 1,3-benzodioxole-5-boronic acid
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Aqueous sodium carbonate solution
  • Solvent: Mixture of ethanol and toluene
  • Conditions: The reaction mixture is degassed and heated to reflux (approximately 80-110°C) under nitrogen atmosphere for 1 hour.
  • Workup: After cooling, the mixture is filtered, extracted with dichloromethane, dried, and concentrated.
  • Purification: Flash chromatography with gradients of ethyl acetate in hexane yields the methyl or ethyl ester product.
  • Yield: Moderate to good yields (~64%) have been reported.

Alternative Synthetic Routes and Derivative Preparations

  • Hagemann’s Ester Route: Some related benzoic acid esters are synthesized via Hagemann’s ester intermediates, prepared from alkyl acetoacetates and aldehydes in one or two steps, followed by functional group transformations.
  • Conversion of Cyanoacrylate Derivatives: Ethyl esters of benzo[d]dioxol-5-yl substituted cyanoacrylates have been synthesized via base-catalyzed reactions followed by acidification and further functionalization steps.
  • Use of Acid Chlorides: Preparation of acid chlorides from the corresponding acid using thionyl chloride, followed by reaction with ethanol, is also a documented approach.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Purification Method Notes
Direct Esterification with Ethanol 2-Benzodioxol-5-yl-benzoic acid, H2SO4 or oxalyl chloride, ethanol 0.5–3 hours 70–90 Column chromatography or recrystallization Acid chloride intermediate often used
Suzuki Coupling Aryl bromide ester, 1,3-benzodioxole-5-boronic acid, Pd(PPh3)4, Na2CO3, EtOH/toluene 1 hour reflux ~64 Flash chromatography Mild conditions, good functional group tolerance
Hagemann’s Ester Route Alkyl acetoacetates, aldehydes, multi-step synthesis Several hours to days High Chromatography More complex, for functionalized derivatives
Acid Chloride Method Acid, SOCl2, then ethanol 3 hours (SOCl2 step) + 1 hour (esterification) 75–85 Recrystallization Requires handling of corrosive reagents

Research Findings and Analysis

  • The esterification approach is straightforward and widely used for preparing ethyl esters from benzoic acids. The use of oxalyl chloride to form acid chlorides prior to esterification improves reaction efficiency and yield.
  • The Suzuki coupling method is advantageous for constructing the benzodioxole-substituted aromatic system directly on the ester, allowing for late-stage functionalization and diversification. This method employs palladium catalysis and aqueous base, providing moderate yields and operational simplicity.
  • Purification of the product typically involves silica gel column chromatography using ethyl acetate/hexane mixtures, allowing isolation of pure esters suitable for further applications.
  • The choice of method depends on the availability of starting materials, desired scale, and functional group compatibility. Suzuki coupling is preferred for complex derivatives, while direct esterification suits simpler substrates.
  • Literature reports indicate that the compound and its derivatives are often intermediates in the synthesis of biologically active molecules, including non-steroidal anti-inflammatory drugs and other pharmacophores.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents : This compound is pivotal in synthesizing novel therapeutic agents. Its derivatives are being explored for their efficacy in treating neurological disorders and other diseases. For instance, research indicates that compounds derived from 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester exhibit significant anti-inflammatory and antimicrobial properties, making them suitable candidates for drug development aimed at combating infections and inflammatory conditions .

Case Study : A study highlighted the compound's role in enhancing drug efficacy when used as an intermediate in the synthesis of specific pharmaceuticals targeting neurological pathways. The results demonstrated improved bioavailability and therapeutic outcomes in preclinical models .

Agricultural Chemicals

Pest Control and Plant Growth Regulation : The compound is utilized in formulating agrochemicals that provide effective solutions for pest control and enhance plant growth. Its application contributes to sustainable agricultural practices by offering environmentally friendly alternatives to traditional pesticides .

Case Study : In agricultural trials, formulations containing 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester showed a marked reduction in pest populations while promoting healthy plant growth compared to untreated controls. This dual action supports its potential as a key ingredient in eco-friendly agricultural products .

Material Science

Advanced Materials Development : The unique chemical properties of this compound allow it to be incorporated into advanced materials such as polymers and coatings. These materials benefit from enhanced durability and performance characteristics due to the compound's structural attributes .

Case Study : Research involving the integration of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester into polymer matrices demonstrated significant improvements in mechanical strength and thermal stability. These findings suggest its potential use in high-performance applications across various industries .

Biological Research

Enzyme Inhibition Studies : The compound is also employed in biological research focused on enzyme inhibition and receptor binding studies. Its ability to interact with specific biological targets aids researchers in understanding complex biochemical pathways .

Case Study : Investigations into the inhibitory effects of derivatives on key enzymes have revealed promising results, indicating potential applications in treating metabolic disorders and other health issues related to enzyme dysfunctions .

Cosmetic Formulations

Antioxidant Properties : In the cosmetic industry, 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is valued for its antioxidant properties. It is incorporated into skincare products to improve skin health and protect against environmental stressors such as UV radiation and pollution .

Case Study : Clinical evaluations of cosmetic products containing this compound have shown improved skin hydration and reduced signs of aging among users. These findings support its inclusion as an active ingredient in premium skincare formulations .

Summary Table of Applications

Field Application Key Findings/Benefits
Pharmaceutical DevelopmentNovel therapeutic agentsEnhanced drug efficacy; anti-inflammatory properties
Agricultural ChemicalsPest control; plant growth regulationEco-friendly alternatives; improved crop yields
Material ScienceAdvanced materialsIncreased durability; enhanced mechanical properties
Biological ResearchEnzyme inhibition; receptor bindingInsights into metabolic pathways; potential therapeutic targets
Cosmetic FormulationsAntioxidant protectionImproved skin health; reduced aging signs

Mechanism of Action

The mechanism of action of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 2-benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester C₁₆H₁₄O₅ 286.28 Benzo[1,3]dioxole, ethyl ester Intermediate in organic synthesis
3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid ethyl ester C₁₂H₁₂O₅ 236.22 Benzo[1,3]dioxole, β-keto ester Potential antimicrobial agent
2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester C₂₀H₁₈O₆ 354.35 Vinyl bridge, acetyloxy group Fluorescent probe candidate
Benzo[1,3]dioxole-5-carboxylic acid 2-benzo[1,3]dioxol-5-yl-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl ester C₂₄H₁₄O₉ 446.36 Flavonoid core, dual benzodioxole groups Antioxidant activity
  • Substituent Impact: The ethyl ester group enhances solubility in organic solvents compared to free acids . β-keto esters (e.g., C₁₂H₁₂O₅) exhibit higher reactivity in nucleophilic additions due to the electron-withdrawing ketone group .

Physicochemical Properties

  • Thermal Stability : The benzodioxole group enhances thermal stability, with decomposition temperatures >200°C observed in analogs .
  • Spectroscopic Data :
    • ¹H NMR : Benzodioxole protons resonate at δ 6.8–7.2 ppm, while ester methyl groups appear at δ 1.2–1.4 ppm .
    • UV-Vis : Absorption maxima near 270–304 nm (ε ~14,000–17,000) due to π→π* transitions in aromatic systems .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves esterification or condensation reactions. For example, a protocol similar to describes the reaction of a benzo[1,3]dioxole derivative with an acyl chloride (e.g., piperonyloyl chloride) in the presence of a base like LiOH. Key steps include:

  • Reagent selection : Use anhydrous conditions to prevent hydrolysis of the ester product.
  • Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of starting material to acyl chloride) and monitor reaction progress via TLC. In , a 36% yield was achieved for a structurally related compound, suggesting potential for optimization via temperature control (e.g., 0–5°C for exothermic steps) or catalyst screening (e.g., ZnI₂, as in ).
  • Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the pure ester .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:
Core characterization methods include:

  • UV-Vis spectroscopy : Identify conjugated systems (e.g., benzo[1,3]dioxole and ester groups). In , a related compound showed λmax at 270 nm (ε = 17,665) and 304 nm (ε = 14,360), corresponding to π→π* transitions.
  • NMR spectroscopy :
    • ¹H NMR : Look for signals at δ 6.7–7.2 ppm (aromatic protons of benzo[1,3]dioxole) and δ 4.1–4.3 ppm (ester –OCH₂CH₃).
    • ¹³C NMR : Confirm ester carbonyl (δ ~168 ppm) and benzo[1,3]dioxole carbons (δ ~100–150 ppm).
  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 447.1 in ). Cross-reference fragmentation patterns with computational tools like PubChem .

Advanced: How can crystallographic data resolve structural ambiguities in 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester?

Answer:
X-ray crystallography using programs like SHELXL ( ) is critical for resolving bond angles, torsion angles, and intermolecular interactions. Steps include:

  • Data collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.
  • Refinement : Apply SHELXL’s constraints (e.g., isotropic displacement parameters for non-H atoms) and validate with R-factor convergence (<5%).
  • Visualization : Tools like Mercury ( ) analyze packing motifs and void spaces. For example, hydrogen bonding between ester carbonyls and adjacent hydroxyl groups may stabilize the crystal lattice .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:
Discrepancies (e.g., NMR suggesting a planar structure vs. X-ray showing puckered rings) require:

  • Validation of purity : Confirm via HPLC or elemental analysis (e.g., reported 61.9% C vs. 62.45% calculated).
  • Dynamic effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use DFT calculations to model energy barriers between conformers.
  • Refinement protocols : In SHELXL, adjust thermal parameters and occupancy ratios to account for disorder ( ) .

Advanced: What strategies improve enantiomeric purity during synthesis?

Answer:

  • Chiral auxiliaries : Introduce a chiral catalyst (e.g., BINOL derivatives) during esterification.
  • Chromatographic resolution : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
  • Crystallization-induced asymmetric transformation : Recrystallize in a chiral solvent (e.g., (R)-limonene) to favor one enantiomer. Methods from (e.g., ZnI₂ catalysis) may reduce racemization .

Basic: How is computational modeling applied to predict the compound’s reactivity or stability?

Answer:

  • DFT calculations : Optimize geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites (e.g., ester carbonyl susceptibility to hydrolysis).
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes in ) using AutoDock Vina.
  • Solvent effects : Simulate solvation free energy with COSMO-RS to assess stability in polar vs. non-polar media .

Advanced: How can researchers validate intermolecular interactions in solid-state structures?

Answer:

  • Hirshfeld surface analysis : Use CrystalExplorer to quantify contact contributions (e.g., O···H interactions in ).
  • Packing similarity : Compare with Cambridge Structural Database (CSD) entries via Mercury’s Materials Module ( ).
  • Thermal analysis : DSC/TGA identifies phase transitions correlated with packing motifs .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid ester hydrolysis.
  • Stability monitoring : Periodic NMR or HPLC checks (e.g., every 6 months) to detect degradation ( recommends >90% purity for research use) .

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